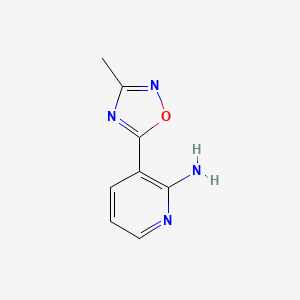
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 3-chloropyridine, is subjected to various reactions to introduce the necessary functional groups.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
科学研究应用
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can coordinate with metal ions, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2-(3-Chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyrazole ring instead of a triazole ring.
3-Chloropyridine-2-carboxylic acid: Lacks the triazole ring, making it less versatile in certain reactions.
2-(3-Chloropyridin-2-yl)-1,3,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.
Uniqueness
2-(3-Chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both pyridine and triazole rings, which provide a combination of electronic and steric properties that are not found in similar compounds. This makes it a valuable scaffold for designing molecules with specific biological activities and chemical reactivity.
属性
分子式 |
C8H5ClN4O2 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC 名称 |
2-(3-chloropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
InChI 键 |
HAPPRUNDOOBLOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


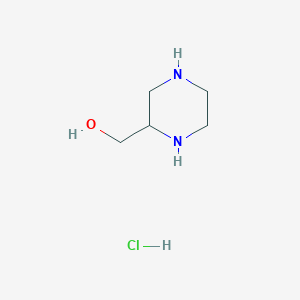
![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
![5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid](/img/structure/B11787449.png)
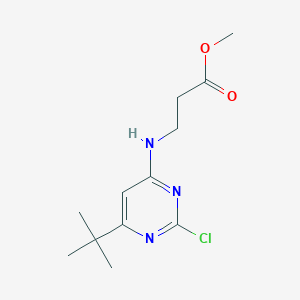
![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)

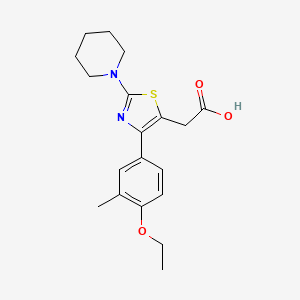
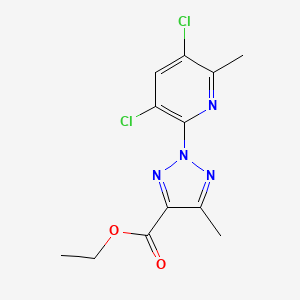

![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)

